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Compound of Interest

Compound Name: D-4-Chlorophenylglycine HCl

Cat. No.: B035021 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
D-4-Chlorophenylglycine is a non-proteinogenic amino acid that serves as a critical chiral

building block in the pharmaceutical industry.[1] Its defined stereochemistry and the presence

of the 4-chlorophenyl group make it a valuable precursor for the synthesis of various active

pharmaceutical ingredients (APIs), including anticonvulsants and the antidiabetic drug

Trelagliptin.[1][2] This document provides a detailed protocol for the synthesis of D-4-
Chlorophenylglycine HCl, focusing on a chemoenzymatic method that combines the

synthesis of the racemic mixture followed by enzymatic resolution to achieve high enantiomeric

purity.

Synthesis Pathway Overview
The overall synthesis strategy involves two main stages:

Synthesis of racemic (DL)-4-Chlorophenylglycine: This is achieved via the Bucherer-Bergs

reaction, starting from 4-chlorobenzaldehyde. This method first produces an intermediate, 5-

(4-chlorophenyl)hydantoin, which is then hydrolyzed to the racemic amino acid.

Enzymatic Resolution and HCl Salt Formation: The racemic mixture is N-acetylated and then

subjected to enantioselective hydrolysis using an immobilized enzyme, such as penicillin G

acylase. This selectively hydrolyzes the N-acetyl-(L)-4-chlorophenylglycine, allowing for the
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separation of the desired N-acetyl-(D)-4-chlorophenylglycine. Subsequent acid hydrolysis

removes the acetyl group and forms the hydrochloride salt of D-4-Chlorophenylglycine.

Experimental Protocols
Part 1: Synthesis of Racemic (DL)-4-
Chlorophenylglycine via Bucherer-Bergs Reaction
This protocol is adapted from established methods for synthesizing phenylglycine derivatives.

[3][4]

Materials:

4-Chlorobenzaldehyde

Ammonium bicarbonate (NH₄HCO₃)

Sodium cyanide (NaCN)

Sodium hydroxide (NaOH)

Methanol

Water

Hydrochloric acid (HCl)

Activated carbon

Procedure:

In a suitable reaction vessel, a solution of 4-chlorobenzaldehyde, ammonium bicarbonate,

and sodium cyanide is prepared in a mixture of methanol and water.[4]

The reaction mixture is heated to 65-70°C and stirred for approximately 5 hours to form the

intermediate, 5-(4-chlorophenyl)hydantoin.[4]
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The solution is then concentrated, and a 45% sodium hydroxide solution is added.[4] The

mixture is refluxed for at least 4 hours at 120°C to hydrolyze the hydantoin.[4]

After cooling, activated carbon is added to the reaction mixture, stirred, and then filtered to

remove impurities.[4]

The pH of the filtrate is carefully adjusted to the isoelectric point (around pH 7-8) using

hydrochloric acid to precipitate the racemic (DL)-4-Chlorophenylglycine.[4]

The precipitate is collected by vacuum filtration, washed with cold deionized water, and dried

to yield (DL)-4-Chlorophenylglycine.

Part 2: Enzymatic Resolution and Formation of D-4-
Chlorophenylglycine HCl
This protocol utilizes enzymatic resolution, a common method for separating enantiomers.[1]

Materials:

(DL)-4-Chlorophenylglycine

Acetic anhydride

Acetic acid

Immobilized penicillin G acylase

Phosphate buffer (pH 7.5-8.0)

Concentrated hydrochloric acid (HCl)

Procedure:

N-Acetylation: Suspend the synthesized (DL)-4-Chlorophenylglycine in a mixture of acetic

acid and acetic anhydride.[1] Heat the mixture under reflux to achieve complete N-

acetylation.[1] Cool the reaction mixture to crystallize and isolate N-acetyl-(DL)-4-

chlorophenylglycine.[1]
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Enzymatic Hydrolysis: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-

8.0).[1] Suspend the N-acetyl-(DL)-4-chlorophenylglycine in the buffer.[1] Add immobilized

penicillin G acylase to the suspension.[1] Maintain the reaction at a constant temperature

(e.g., 30-40°C) with gentle agitation.[1] The enzyme will selectively hydrolyze the N-acetyl-

(L)-4-chlorophenylglycine to L-4-chlorophenylglycine.

Separation: After the enzymatic reaction is complete, filter off the immobilized enzyme for

reuse. Isolate the precipitated L-4-chlorophenylglycine by filtration.[1] The remaining solution

contains the desired N-acetyl-(D)-4-chlorophenylglycine.[1]

Acid Hydrolysis and HCl Salt Formation: Acidify the filtrate containing N-acetyl-(D)-4-

chlorophenylglycine with concentrated hydrochloric acid.[1] Heat the mixture to reflux to

hydrolyze the N-acetyl group. This step also forms the hydrochloride salt of the D-amino

acid.

Isolation and Purification: Cool the solution to allow the D-4-Chlorophenylglycine HCl to
crystallize. Collect the crystalline product by vacuum filtration, wash with a small amount of

cold ethanol, and dry under vacuum.[2] The final product can be further purified by

recrystallization.[5]

Data Presentation
The following table summarizes typical quantitative data for the synthesis of 4-

Chlorophenylglycine and its derivatives.
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Step/Produ
ct

Starting
Material

Method Yield Purity Reference

(DL)-4-

Chlorophenyl

glycine

4-

Chlorobenzal

dehyde

Bucherer-

Bergs
>95% >98.0% [3]

(S)-2-

chlorophenyl

glycine

methyl ester

hydrochloride

(S)-o-

chlorobenzen

e glycine

Esterification

with SOCl₂ in

Methanol

98% - [6]

(R)-5-(4-

chlorophenyl)

hydantoin

(r)-2-Amino-

2-(4-

chlorophenyl)

acetic acid

Ureido

Intermediate

Cyclization

-

HPLC, ¹H

NMR, ¹³C

NMR, IR

[2]

D-p-

hydroxyphen

ylglycine

methyl ester

hydrochloride

D-p-

hydroxyphen

ylglycine

Esterification

with

Trimethylchlo

rosilane

96.1% - [7]

Visualizations
Experimental Workflow for D-4-Chlorophenylglycine HCl
Synthesis

Part 1: Racemic Synthesis
Part 2: Enzymatic Resolution & HCl Salt Formation

4-Chlorobenzaldehyde +
NH4HCO3 + NaCN

5-(4-chlorophenyl)hydantoin
(Intermediate)

Bucherer-Bergs
Reaction Alkaline Hydrolysis

(NaOH, Reflux) (DL)-4-Chlorophenylglycine N-Acetylation
(Acetic Anhydride)

N-acetyl-(DL)-
4-Chlorophenylglycine

Enzymatic Hydrolysis
(Penicillin G Acylase) Separation

N-acetyl-(D)-
4-Chlorophenylglycine

Soluble

L-4-Chlorophenylglycine
(Precipitate)

Acid Hydrolysis
(HCl, Reflux) D-4-Chlorophenylglycine HCl
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Click to download full resolution via product page

Caption: Chemoenzymatic synthesis of D-4-Chlorophenylglycine HCl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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